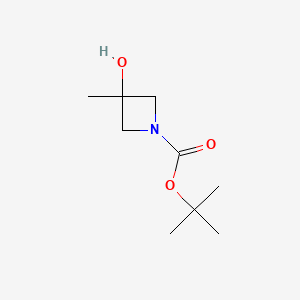

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

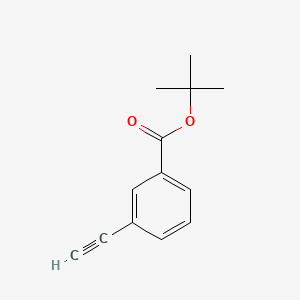

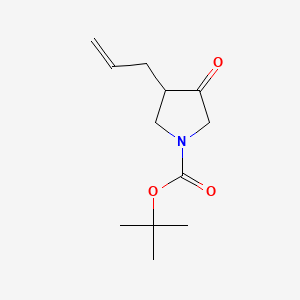

“Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H29N3O2 and a molecular weight of 283.41 . It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H29N3O2/c1-15(2,3)20-14(19)18-7-5-13(6-8-18)17-11-9-16(4)10-12-17/h13H,5-12H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Chemistry

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate serves as a critical intermediate in the synthesis of various pharmacologically active compounds. A notable application is its role in the synthesis of vandetanib, a therapeutic agent used for the treatment of certain cancers. The synthesis involves multiple steps, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution processes, showcasing its versatility and commercial value in pharmaceutical manufacturing (Mi, 2015).

Chiral Sulfinamides in Asymmetric Synthesis

Chiral sulfinamides, like tert-butanesulfinamide, have emerged as gold standards in the stereoselective synthesis of amines and their derivatives. They offer general access to structurally diverse N-heterocycles, which are crucial in natural products and therapeutics. This underscores the importance of similar structures, such as tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, in medicinal chemistry for synthesizing compounds with therapeutic applications (Philip et al., 2020).

Pharmacophoric Groups in Antipsychotic Agents

The compound's structural features are analogous to those found in pharmacophoric groups of arylcycloalkylamines, which are central to many antipsychotic agents. Research into these structures, including modifications like those found in tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, can lead to the development of new agents with improved potency and selectivity for D2-like receptors, a key target in psychiatric disorder treatments (Sikazwe et al., 2009).

Anti-mycobacterial Compounds

Piperazine, a structural motif within tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, serves as a crucial building block for anti-mycobacterial agents. The review of piperazine-based anti-TB molecules highlights the potential of such structures in combating Mycobacterium tuberculosis, including multidrug-resistant strains, underscoring the importance of this chemical scaffold in developing new anti-TB agents (Girase et al., 2020).

DNA Minor Groove Binders

Compounds structurally related to tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate, such as Hoechst 33258, have demonstrated strong binding to the minor groove of double-stranded B-DNA. This interaction is critical for various biological and medicinal applications, including chromosome and nuclear staining, and provides a foundation for drug design targeting DNA interactions (Issar & Kakkar, 2013).

Safety And Hazards

Direcciones Futuras

“Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate” and similar compounds are often used as linkers in the development of Proteolysis-Targeting Chimera (PROTAC) molecules . These molecules have the potential to be used in targeted protein degradation, a promising area of research in drug discovery .

Propiedades

IUPAC Name |

tert-butyl 4-methyl-4-piperazin-1-ylpiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-9-5-15(4,6-10-17)18-11-7-16-8-12-18/h16H,5-12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPYGRQWAZUZHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674280 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.41 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |

CAS RN |

1185064-24-7 |

Source

|

| Record name | tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B592235.png)

![tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride](/img/structure/B592236.png)

![tert-Butyl 3-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B592245.png)